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molecular formula C12H9F2NO B8283369 2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine CAS No. 558465-94-4

2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine

Cat. No. B8283369
M. Wt: 221.20 g/mol
InChI Key: YKUFEHCMNKDMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399775B2

Procedure details

Under an argon atmosphere, a hexane solution of n-butyl lithium (1.53M, 3.92 ml, 6 mmol) was added dropwise to a tetrahydrofuran (10 ml) solution of 2-bromopyridine (572 μl, 6 mmol) at −78° C. and the mixture was stirred for 30 minutes. To the resulting brown solution, 2,5-difluorobenzaldehyde (655 μl, 6 mmol) was added dropwise and the temperature of the mixture was gradually raised to room temperature. Water was added to the reaction mixture, followed by extraction with ethyl acetate. After drying the solvent, the residue obtained by concentration under reduced pressure was purified by silica gel chromatography, whereby the title compound (120 mg, 9%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step One
Quantity
572 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
655 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.[F:19][C:20]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][C:21]=1[CH:22]=[O:23]>O.O1CCCC1>[F:19][C:20]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][C:21]=1[CH:22]([OH:23])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.92 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
572 μL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
655 μL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography, whereby the title compound (120 mg, 9%)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=C(C=C1)F)C(C1=NC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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